Scientific Field: Organic Chemistry
Methods of Application: The specific methods of application or experimental procedures would depend on the particular derivative being synthesized. Typically, this would involve reaction of the Methyl 3-bromomethyl-4-nitrobenzoate with other reagents under controlled conditions.
Scientific Field: Materials Science
Summary of the Application: A study reported the use of a compound similar to Methyl 3-bromomethyl-4-nitrobenzoate (brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate) in the development of high-power laser, ultrahigh cooling, sensor, and detector applications.
Methods of Application: The compound was grown as a single crystal by solvent evaporation method.
Results or Outcomes: The study found that the compound exhibited good nonlinear optical properties, making it a promising material for the mentioned applications.
Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate can be used as an organic synthesis intermediate and a raw material for pharmaceutical chemical synthesis.
Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis process. Typically, this would involve reaction of the Methyl 3-bromomethyl-4-nitrobenzoate with other reagents under controlled conditions.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Methyl 3-bromomethyl-4-nitrobenzoate is a crucial synthesis intermediate for the drug molecule lenalidomide.
Summary of the Application: Methyl 4-(bromomethyl)benzoate, a compound similar to Methyl 3-bromomethyl-4-nitrobenzoate, may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine.
Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis process. Typically, this would involve reaction of the Methyl 4-(bromomethyl)benzoate with other reagents under controlled conditions.
Methyl 3-(bromomethyl)-4-nitrobenzoate is a chemical compound categorized under the class of nitrobenzoates. Its molecular formula is , with a molecular weight of approximately 274.07 g/mol. The compound features a bromomethyl group and a nitro group attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
Several methods have been developed for synthesizing methyl 3-(bromomethyl)-4-nitrobenzoate:
Methyl 3-(bromomethyl)-4-nitrobenzoate has various applications:
Interaction studies have shown that methyl 3-(bromomethyl)-4-nitrobenzoate can engage in various interactions with biological molecules, although specific data on its interaction profile remains limited. Its ability to undergo nucleophilic substitution suggests it may interact with proteins or enzymes, potentially influencing biological pathways .
Methyl 3-(bromomethyl)-4-nitrobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 2-(bromomethyl)-5-nitrobenzoate | 90725-68-1 | 0.87 |
Methyl 2-(bromomethyl)-4-nitrobenzoate | 133446-99-8 | 0.87 |
Methyl 2-(bromomethyl)-6-nitrobenzoate | 61940-21-4 | 0.86 |
Methyl 3-(bromomethyl)-2-nitrobenzoate | 132874-06-7 | 0.93 |
Methyl 4-(bromomethyl)-3-nitrobenzoate | 88089-94-5 | 0.93 |
The uniqueness of methyl 3-(bromomethyl)-4-nitrobenzoate lies in its specific arrangement of functional groups which may impart distinct reactivity patterns compared to its analogs. Its bromomethyl and nitro functionalities are particularly noteworthy for their roles in facilitating further synthetic transformations .